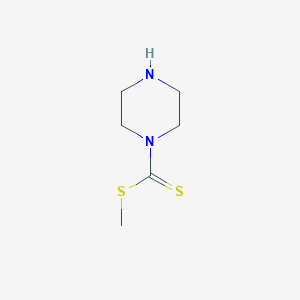

Methyl piperazine-1-carbodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl piperazine-1-carbodithioate is a useful research compound. Its molecular formula is C6H12N2S2 and its molecular weight is 176.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

MPCDT and its metal complexes have been extensively studied for their antimicrobial properties. Research indicates that metal complexes of MPCDT exhibit notable activity against various pathogenic microorganisms, including bacteria and fungi.

- Study Overview : A study evaluated the antimicrobial efficacy of metal complexes formed with MPCDT against Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis using the disk diffusion method. The minimum inhibitory concentration (MIC) values ranged from <8 to 512 µg/mL, with some complexes demonstrating significant inhibition at very low concentrations .

- Case Study : The complex [Mn(4-MPipzcdt)₂(phen)] showed effective inhibition of Candida albicans at a concentration as low as 8 µg/mL, highlighting the potential of MPCDT derivatives in combating antibiotic-resistant strains .

Antitumor Activity

MPCDT derivatives have also been investigated for their antitumor properties. Various studies have synthesized new compounds based on MPCDT and assessed their cytotoxic effects on cancer cell lines.

- Synthesis and Evaluation : Thirteen new alkyl 4-(bis(4-fluorophenyl)methyl)piperazine-1-carbodithioate derivatives were synthesized, showing promising activity against the CDC25B enzyme with inhibition rates reaching up to 99% at a concentration of 20 µg/mL. Some compounds demonstrated significant inhibition against leukemia HL-60 cells with rates up to 54.59% at 40 µmol/L .

- Research Findings : A recent study synthesized piperazine-based dithiocarbamates, including MPCDT derivatives, and evaluated their antiproliferative potential against human lung cancer cell lines (A-549). The results indicated varying degrees of cell viability depending on the substituents on the aryl ring, emphasizing the influence of molecular structure on biological activity .

Spermicidal Applications

MPCDT has been explored for its potential as a spermicidal agent. The compound's ability to immobilize spermatozoa rapidly and effectively offers a new avenue for contraceptive methods.

- Mechanism of Action : Novel carbodithioates derived from MPCDT have been shown to target human sperm specifically without affecting the viability of beneficial vaginal flora such as Lactobacilli and HeLa cells. This selective toxicity positions MPCDT derivatives as promising candidates for vaginal contraceptives .

- Case Study : Compounds demonstrated rapid immobilization of spermatozoa within approximately 30 seconds at low concentrations, indicating their potential use in developing safe and effective contraceptive products .

Urease Inhibition

Recent studies have highlighted the role of MPCDT derivatives as urease inhibitors, which is particularly relevant in treating infections caused by Helicobacter pylori.

- Research Insights : Pyridylpiperazine-based carbodithioate derivatives synthesized from MPCDT were evaluated for their urease inhibitory activity. These compounds exhibited significant inhibition compared to standard drugs, marking them as potential therapeutic agents in managing bacterial infections linked to urease activity .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | MIC values <8 µg/mL for some metal complexes |

| Antitumor | Cytotoxic effects on cancer cell lines | Inhibition rates up to 99% against CDC25B |

| Spermicidal | Rapid immobilization of spermatozoa | Effective within 30 seconds at low concentrations |

| Urease Inhibition | Potential treatment for Helicobacter pylori infections | Significant inhibitory activity compared to standards |

Propiedades

Número CAS |

111277-66-8 |

|---|---|

Fórmula molecular |

C6H12N2S2 |

Peso molecular |

176.3 g/mol |

Nombre IUPAC |

methyl piperazine-1-carbodithioate |

InChI |

InChI=1S/C6H12N2S2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 |

Clave InChI |

WLBLAFYULDEUAB-UHFFFAOYSA-N |

SMILES |

CSC(=S)N1CCNCC1 |

SMILES canónico |

CSC(=S)N1CCNCC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.